molecular formula C18H15N3O2S B2582215 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide CAS No. 1172466-06-6

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide

Cat. No.: B2582215
CAS No.: 1172466-06-6
M. Wt: 337.4
InChI Key: YCEVOBUSRJVBCG-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a benzimidazole core linked via a methyl group to a furan ring, with a thiophenemethyl carboxamide substituent. Its structure combines three distinct heterocycles: benzimidazole (aromatic, nitrogen-containing), furan (oxygen-containing), and thiophene (sulfur-containing).

Properties

IUPAC Name

5-(benzimidazol-1-ylmethyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-18(19-10-14-4-3-9-24-14)17-8-7-13(23-17)11-21-12-20-15-5-1-2-6-16(15)21/h1-9,12H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEVOBUSRJVBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.

    Formation of the Carboxamide Linkage: The carboxamide linkage is formed by reacting the benzimidazole-furan intermediate with a thiophene-2-carboxylic acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the benzimidazole moiety using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole and thiophene rings, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C to room temperature.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and furan rings.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole and thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a benzimidazole moiety, a thiophene ring, and a furan carboxamide group. Its molecular formula is C₁₈H₁₈N₄O₂S, and it has a molecular weight of approximately 358.43 g/mol. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research indicates that derivatives of benzimidazole compounds exhibit potent activity against various cancer cell lines by inhibiting key proteins involved in cell proliferation and survival. The specific mechanism often involves the inhibition of Polo-like Kinase 1 (PLK1), which is crucial for mitotic progression. By targeting PLK1, these compounds can induce cell cycle arrest and apoptosis in cancer cells while sparing normal cells from cytotoxic effects .

Antimicrobial Properties

Another significant application is in antimicrobial research. Compounds with similar structural motifs have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of the furan and thiophene moieties may enhance the lipophilicity and membrane permeability of these compounds, improving their efficacy as antimicrobial agents . Studies have shown that modifications to the benzimidazole framework can lead to increased potency against resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Research into related benzimidazole derivatives has revealed their ability to inhibit enzymes such as topoisomerases and proteases, which are vital for DNA replication and cellular function. Such inhibition can disrupt cancer cell proliferation and has implications for treating various diseases .

Case Study 1: Antitumor Activity

In a study published in PubChem, the compound was evaluated for its anticancer properties against several tumor cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant G2/M phase arrest observed in treated cells. This suggests that the compound effectively disrupts mitotic processes, leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of benzimidazole derivatives similar to this compound. The study utilized disk diffusion methods to assess inhibition zones against various bacterial strains, revealing that certain modifications enhanced antibacterial potency significantly compared to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayEfficacy ObservedReference
AnticancerPolo-like Kinase 1Induces G2/M arrest
AntimicrobialGram-positive bacteriaSignificant inhibition zones
Enzyme InhibitionTopoisomerasesDisruption of DNA replication

Mechanism of Action

The mechanism of action of 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes like topoisomerases or kinases, which are crucial for DNA replication and cell division. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name / ID Core Structure Molecular Weight Melting Point (°C) Key Functional Groups Reference
Target Compound Benzimidazole-furan-thiophene hybrid Not reported Not reported Benzimidazole, furan, thiophene, carboxamide -
2-(Furan-2-yl)-1H-benzo[d]imidazole (3o) Benzimidazole-furan 185 285–287 Benzimidazole, furan
2-(Thiophen-2-yl)-1H-benzo[d]imidazole (3p) Benzimidazole-thiophene 201 344–346 Benzimidazole, thiophene
5-(1-Methyl-1H-benzimidazol-2-yl)-N-[4-(2-phenyldiazenyl)phenyl]-2-thiophenecarboxamide (622346-26-3) Benzimidazole-thiophene-carboxamide Not reported Not reported Benzimidazole, thiophene, carboxamide

Key Observations :

  • The target compound’s incorporation of both furan and thiophene distinguishes it from simpler analogs like 3o and 3p, which feature only one heterocyclic appendage .
  • The carboxamide group in the target compound and 622346-26-3 may enhance solubility or binding affinity compared to non-carboxamide analogs.
  • Melting points for benzimidazole-thiophene hybrids (e.g., 3p at 344–346°C) are notably higher than furan-containing analogs (3o at 285–287°C), suggesting greater thermal stability with sulfur-based heterocycles .

Spectral and Structural Characterization

  • Benzimidazole NH Protons : In analogs like 3o and 3p, the NH proton of benzimidazole appears as a singlet at δ13.65–13.55 ppm in ¹H NMR, consistent with the target compound’s expected spectral profile .
  • Furan and Thiophene Signals :
    • Furan protons in 3o resonate as doublets of doublets at δ7.30–7.90 ppm .
    • Thiophene protons in 3p and 622346-26-3 show distinct aromatic splitting patterns, influenced by electron-withdrawing carboxamide groups .
  • IR Absorption : Carboxamide C=O stretches (~1650–1700 cm⁻¹) and benzimidazole N-H stretches (~3250 cm⁻¹) are critical for confirming the target compound’s structure .

Biological Activity

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide, identified by its CAS number 1172466-06-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₅N₃O₂S
  • Molecular Weight : 337.4 g/mol
  • Structure : The compound features a furan ring, a benzimidazole moiety, and a thiophene group, which contribute to its biological activities.

Research indicates that compounds containing benzimidazole and thiophene moieties exhibit various biological activities, including:

  • Anticancer Activity : Many benzimidazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the thiophene group may enhance this activity through increased lipophilicity and interaction with cellular targets.
  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial and fungal strains, suggesting that this compound may possess similar antimicrobial capabilities.

Biological Activity Data

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
AntiparasiticPotential activity against protozoan parasites
Enzyme InhibitionInhibits specific enzymes related to cancer progression

Case Studies

  • Anticancer Activity : A study on a related benzimidazole derivative demonstrated significant cytotoxic effects on human cancer cell lines (e.g., HT-29 and TK-10), with IC50 values in the low micromolar range. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
  • Antimicrobial Effects : In vitro assays revealed that similar compounds showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 25 µg/mL . This suggests that this compound may share these antimicrobial properties.
  • Enzyme Inhibition Studies : Research indicates that derivatives of benzimidazole can inhibit key enzymes involved in cancer metabolism, such as carbonic anhydrase and topoisomerases. This inhibition leads to reduced proliferation of cancer cells .

Q & A

Basic: What are the optimized synthetic pathways for this compound, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Activation of the furan-2-carboxylic acid derivative using reagents like thionyl chloride to form the acid chloride.
  • Step 2 : Coupling with thiophen-2-ylmethylamine under alkaline conditions (e.g., triethylamine in dry THF) to form the carboxamide backbone.
  • Step 3 : Introduction of the benzoimidazole moiety via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ for cross-coupling.
    Critical conditions include temperature control (0–60°C), inert atmosphere (N₂/Ar), and stoichiometric precision to avoid side products. Reaction progress is monitored via TLC and NMR .

Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?

  • X-ray crystallography : Resolves 3D spatial arrangements, particularly for polymorph identification.
  • NMR spectroscopy : ¹H/¹³C NMR confirms functional group integration (e.g., furan C=O at ~160 ppm, thiophene protons at δ 6.5–7.2).
  • HPLC/GC-MS : Quantifies purity (>95%) and detects impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • Elemental analysis : Validates empirical formula (C, H, N, S content) .

Basic: How is compound stability evaluated under varying pH and temperature conditions?

Stability studies use:

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions.
  • HPLC-DAD : Tracks degradation products over time, with peak area analysis to calculate half-life.
  • UV-Vis spectroscopy : Monitors absorbance shifts indicative of structural changes (e.g., benzoimidazole ring opening) .

Advanced: What methodologies identify molecular targets or binding mechanisms?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) to immobilized enzymes/receptors.
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-target interactions.
  • Cryo-EM/X-ray co-crystallography : Visualizes binding modes (e.g., hydrogen bonding with catalytic residues) .

Advanced: How are structure-activity relationship (SAR) studies designed to enhance bioactivity?

SAR strategies include:

  • Substituent variation : Modifying thiophene or benzoimidazole groups (e.g., halogenation, methyl/ethoxy substitutions) to assess antimicrobial or antitumor potency.
  • Pharmacophore modeling : Identifies critical functional groups (e.g., carboxamide H-bond donors) using software like Schrödinger.
  • Bioisosteric replacement : Swapping furan with thiazole to improve metabolic stability while retaining activity .

Advanced: How can contradictory bioactivity data across studies be resolved?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, MIC thresholds) to identify protocol-dependent variability.
  • Dose-response validation : Re-test discrepant results using standardized in vitro models (e.g., MIC against MRSA ATCC 43300).
  • Solubility correction : Account for DMSO vehicle effects using LC-MS to verify intracellular concentrations .

Advanced: What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?

  • Rodent models : Oral bioavailability and tissue distribution assessed via LC-MS/MS in plasma/liver homogenates.
  • Zebrafish assays : Evaluate developmental toxicity (LC50) and organ-specific accumulation.
  • Microsomal stability : Human/rat liver microsomes predict metabolic clearance (CYP450 isoforms) .

Advanced: How do computational methods predict target interactions?

  • Molecular docking (AutoDock Vina) : Screens against PDB targets (e.g., CYP51 for antifungal activity).
  • MD simulations (GROMACS) : Assesses binding stability over 100 ns trajectories (RMSD < 2 Å).
  • QSAR models : Relate logP and polar surface area to membrane permeability .

Advanced: What strategies reduce toxicity while preserving efficacy?

  • Prodrug design : Mask carboxamide with ester groups to enhance selectivity.
  • Co-administration : Pair with cytochrome inhibitors (e.g., ketoconazole) to lower effective doses.
  • Toxicity screening : Use HepG2 cells for hepatotoxicity and Ames test for mutagenicity .

Advanced: How is selectivity validated against off-target enzymes/receptors?

  • Kinase profiling (Eurofins) : Tests inhibition across 100+ kinases at 1 µM.
  • Radioligand displacement assays : Compares IC50 for target (e.g., EGFR) vs. related receptors (HER2).
  • CRISPR knockouts : Confirms phenotype rescue in target-deficient cell lines .

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